molecular formula C16H23N3OS2 B2879513 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione CAS No. 450352-40-6

3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B2879513
CAS No.: 450352-40-6
M. Wt: 337.5
InChI Key: JTONJFUVEFZKSP-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a benzyl group, a morpholine ring, and a thiadiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl chloride with morpholine to form the corresponding benzyl morpholine derivative, followed by further reactions to introduce the thiadiazinane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione exerts its effects involves its interaction with specific molecular targets. The thiadiazinane ring, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Benzyl-5-(2-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole

  • 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness: 3-Benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS2/c21-16-19(12-15-4-2-1-3-5-15)13-18(14-22-16)7-6-17-8-10-20-11-9-17/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTONJFUVEFZKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(C(=S)SC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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